molecular formula C5H5Cl2N3 B1440136 4,5-Dichloropyridine-2,3-diamine CAS No. 662116-66-7

4,5-Dichloropyridine-2,3-diamine

Cat. No. B1440136
M. Wt: 178.02 g/mol
InChI Key: GOVJRSTWOQZULF-UHFFFAOYSA-N
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Patent
US07410966B2

Procedure details

2-Amino-4,5-dichloro-3-nitropyridine (Example 206b) (1.04 g, 5.0 mmol), zinc powder (2.4 g, 37 mmol) and anhydrous calcium chloride (3 g, 27 mmol) were mixed in 95% ethanol (30 ml) and heated to reflux for 1 h. When cool, the reaction mixture was filtered through celite and evaporated in vacuo. The residue was dissolved in methanol/dichloromethane 1:1 and chromatographed through a short column of silica (10 g) eluting with methanol/dichloromethane 3:7. The fraction containing the product was concentrated in vacuo and the residue dissolved in methanol/acetonitrile 1:9 and again concentrated in vacuo together with silica. The product thus adsorbed on silica gel was again subjected to chromatography on silica gel (EtOAc) to afford the pure product as a off-white powder (0.60 g, 67%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[C:5]([Cl:12])=[CH:4][N:3]=1.[Cl-].[Ca+2].[Cl-]>C(O)C.[Zn]>[NH2:1][C:2]1[C:7]([NH2:8])=[C:6]([Cl:11])[C:5]([Cl:12])=[CH:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
NC1=NC=C(C(=C1[N+](=O)[O-])Cl)Cl
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
When cool
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol/dichloromethane 1:1
CUSTOM
Type
CUSTOM
Details
chromatographed through a short column of silica (10 g)
WASH
Type
WASH
Details
eluting with methanol/dichloromethane 3:7
ADDITION
Type
ADDITION
Details
The fraction containing the product
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol/acetonitrile 1:9
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated in vacuo together with silica

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=C1N)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.